molecular formula C10H12O3 B13988586 2-Ethoxy-3-methylbenzoic acid

2-Ethoxy-3-methylbenzoic acid

Cat. No.: B13988586
M. Wt: 180.20 g/mol
InChI Key: AWIXHJGASYRTLR-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene to obtain 3-nitro-ortho-xylene, which is then oxidized to form 2-methyl-3-nitrobenzoic acid. This intermediate undergoes reduction to produce 2-methyl-3-aminobenzoic acid, which is then diazotized and hydrolyzed to yield 2-methyl-3-hydroxybenzoic acid. Finally, etherification of this compound results in this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2,6-dichlorotoluene as a starting material due to its availability and cost-effectiveness. The process typically includes etherification, followed by cyanation and hydrolysis steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium ethoxide and other nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may exert antibacterial effects by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . The exact molecular targets and pathways involved in these actions are still under investigation.

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-3-methylbenzoic acid is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethoxy-3-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

AWIXHJGASYRTLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1C(=O)O)C

Origin of Product

United States

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